molecular formula C9H8FN3 B13311460 8-Fluoroquinoline-3,4-diamine

8-Fluoroquinoline-3,4-diamine

Cat. No.: B13311460
M. Wt: 177.18 g/mol
InChI Key: QYGAIVMBOGKQDI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoroquinoline-3,4-diamine typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorination. One common method includes the reaction of 4-fluoroaniline with suitable reagents to introduce the fluorine atom at the desired position .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

8-Fluoroquinoline-3,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted quinolines .

Scientific Research Applications

8-Fluoroquinoline-3,4-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Its derivatives are studied for their potential as enzyme inhibitors and antibacterial agents.

    Medicine: Fluorinated quinolines are explored for their antimalarial, antineoplastic, and antiviral activities.

    Industry: They are used in the production of liquid crystals and dyes.

Mechanism of Action

The mechanism of action of 8-Fluoroquinoline-3,4-diamine involves its interaction with molecular targets such as enzymes. For instance, it can inhibit bacterial DNA gyrase and topoisomerase IV, leading to the stabilization of DNA strand breaks and blocking DNA replication. This mechanism is similar to that of other fluoroquinolones, which are known for their antibacterial properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated quinolines and fluoroquinolones such as:

  • 7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline
  • Mefloquine
  • Brequinar®
  • Flosequinan

Uniqueness

What sets 8-Fluoroquinoline-3,4-diamine apart is its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C9H8FN3

Molecular Weight

177.18 g/mol

IUPAC Name

8-fluoroquinoline-3,4-diamine

InChI

InChI=1S/C9H8FN3/c10-6-3-1-2-5-8(12)7(11)4-13-9(5)6/h1-4H,11H2,(H2,12,13)

InChI Key

QYGAIVMBOGKQDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=CN=C2C(=C1)F)N)N

Origin of Product

United States

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